(R)-8,8A-dihydroindolizin-3(7H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(8aR)-8,8a-dihydro-7H-indolizin-3-one |
InChI |
InChI=1S/C8H9NO/c10-8-5-4-7-3-1-2-6-9(7)8/h2,4-7H,1,3H2/t7-/m1/s1 |
InChI Key |
MQMKHOKPJWNKJA-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H]2C=CC(=O)N2C=C1 |
Canonical SMILES |
C1CC2C=CC(=O)N2C=C1 |
Origin of Product |
United States |
Mechanistic Investigations and Stereochemical Elucidation of R 8,8a Dihydroindolizin 3 7h One Formation
Unraveling Catalytic Cycles in Asymmetric Indolizinone Syntheses
The catalytic asymmetric synthesis of indolizinone frameworks often relies on intricate catalytic cycles that ensure the efficient and stereoselective formation of the desired product. nih.gov These cycles typically involve the coordination of substrates to a chiral catalyst, a key bond-forming event, and subsequent product release with regeneration of the active catalyst. mdpi.com Synergistic catalysis, where two or more catalysts operate in concert to control different aspects of the reaction, has emerged as a powerful strategy. researchgate.net
For instance, a synergistic system combining a copper catalyst for a cycloisomerization or allylation step with an iridium catalyst for a subsequent asymmetric functionalization can provide a pathway to complex fused indolizine (B1195054) derivatives. researchgate.netnih.gov In such a dual catalytic system, one cycle might be responsible for generating a key intermediate, which is then passed to a second cycle where the crucial enantioselective transformation occurs. nih.gov
A plausible catalytic cycle for the formation of a dihydroindolizinone core might commence with the activation of a pyridine-derived substrate and a suitable coupling partner by a chiral catalyst system. For example, in a process analogous to those used for similar heterocycles, a chiral phosphoric acid (CPA) catalyst can activate both an azoalkene and a vinylindole simultaneously through hydrogen bonding within its chiral pocket, initiating a 1,4-addition. nih.gov Following the initial bond formation, an intramolecular cyclization would forge the indolizinone ring system. The final step involves the dissociation of the product from the catalyst, thereby regenerating the active catalytic species to continue the cycle. mdpi.com The efficiency and stereoselectivity of the entire process are dictated by the precise coordination and orientation of the substrates within the chiral environment of the catalyst throughout the cycle.
Table 1: Representative Catalytic Systems in Asymmetric Heterocycle Synthesis
| Catalyst System | Reaction Type | Key Feature | Source |
|---|---|---|---|
| Synergistic Cu/Ir | Cascade Allylation/Friedel-Crafts | Provides access to complex 2,3-fused indolizine derivatives with high diastereo-/enantioselectivity. researchgate.net | researchgate.net |
| Chiral Phosphoric Acid (CPA) | Formal [3+2] Cycloaddition | Simultaneously activates both substrates via hydrogen-bonding to control selectivity. nih.gov | nih.gov |
| Synergistic Pd/Cu | Stereodivergent Allylic Alkylation | Formation of adjacent tertiary/quaternary stereocenters with high control. researchgate.net | researchgate.net |
Role of Substrate Design and Electronic Properties in Stereocontrol
The structure and electronic nature of the starting materials are paramount in dictating the stereochemical outcome of the reaction. msu.edu This principle, known as substrate control, can be harnessed to achieve high levels of diastereoselectivity, sometimes even in the absence of a chiral catalyst. researchgate.net In the synthesis of (R)-8,8A-dihydroindolizin-3(7H)-one, the design of the acyclic precursor is critical.
The presence of a pre-existing stereogenic center in the substrate can strongly influence the creation of new adjacent stereocenters, a phenomenon known as internal asymmetric induction. wikipedia.org For example, studies on the synthesis of allylic alcohols have shown that the inherent stereochemistry within a polyketide fragment can direct the outcome of a subsequent rearrangement with high diastereoselectivity. researchgate.net This is often rationalized by the substrate adopting a preferred conformation to minimize steric strain, thereby exposing one face of the reactive site to the incoming reagent.
Furthermore, the electronic properties of substituents on the reacting partners play a crucial role. A Hammett correlation study of a related cyclization to form dihydroquinolin-2-ones revealed that the reaction likely proceeds via an electrophilic attack, with a negative ρ value of -0.73 indicating a buildup of positive charge in the transition state. researchgate.net In the context of indolizinone synthesis, placing electron-withdrawing or electron-donating groups at specific positions on the pyridine (B92270) ring or its side chain can modulate the reactivity and influence the stability of key intermediates and transition states, thereby enhancing stereocontrol. The use of specific substrates, such as azlactones in combination with bifunctional organocatalysts, has proven effective in creating complex chiral scaffolds with high stereoselectivity. researchgate.net
Table 2: Impact of Substrate Features on Stereoselectivity
| Substrate Feature | Method of Control | Observed Outcome | Source |
|---|---|---|---|
| Pre-existing Chiral Center | Internal Asymmetric Induction | High diastereoselectivity in alkylation controlled by the adjacent stereogenic center. researchgate.net | researchgate.net |
| Chiral Acetonide Group | Coordination to Lithium | High diastereoselectivity in lithiation-borylation reactions without an external chiral ligand. researchgate.net | researchgate.net |
| 2-Amino-β-nitrostyrenes | Organocatalytic [4+2] Cyclization | Formation of chiral dihydroquinolin-2-ones with tetrasubstituted carbon stereocenters. researchgate.net | researchgate.net |
Elucidation of Stereochemical Models for Asymmetric Induction
To predict and explain the stereochemical outcome of asymmetric reactions, several theoretical models have been developed. Asymmetric induction is the process by which a chiral feature in the substrate, catalyst, or reagent influences the formation of one stereoisomer over another. msu.eduwikipedia.org These models are essential for rationalizing the formation of the specific (R) configuration at the 8a position of the dihydroindolizinone ring.
Cram's Rule and the Felkin-Anh Model: When a new stereocenter is formed adjacent to an existing one, as is the case in many indolizinone syntheses, these models are particularly relevant. The original Cram's rule proposed a model based on steric hindrance. wikipedia.org However, the Felkin-Anh model provides a more accurate prediction by considering a staggered conformation that minimizes steric interactions. msu.eduwikipedia.org According to this model, the largest substituent on the existing chiral center orients itself perpendicular to the trajectory of the incoming nucleophile, which then attacks from the less hindered face. msu.edu
Chelation Control: In substrates containing a Lewis basic group (like a hydroxyl or ether), a metal ion from the reagent or catalyst can coordinate to both the heteroatom and the reactive carbonyl group, forming a rigid, cyclic transition state. This chelation model locks the conformation of the substrate, leading to a predictable stereochemical outcome that can be different from that predicted by the Felkin-Anh model.
Catalyst-Based Induction: In external asymmetric induction, the chiral information is delivered by a chiral catalyst. wikipedia.org For example, a chiral phosphoric acid catalyst creates a well-defined chiral pocket. The substrates are oriented within this pocket through non-covalent interactions, such as hydrogen bonds. The absolute stereochemistry of the product is then determined by the specific conformation adopted by the substrates within this chiral environment, which favors attack from one enantiotopic face over the other. nih.gov
The preferential formation of this compound is thus a result of the interplay between these factors, where the catalyst and substrate work in concert to favor a transition state leading to the (R) enantiomer. wikipedia.org
Transition State Analysis in Enantio- and Diastereoselective Transformations
The stereoselectivity of a reaction is ultimately determined by the difference in the Gibbs free energy of the transition states leading to the different stereoisomeric products. wikipedia.org Analyzing these transition states, either through computational studies or experimental correlations, provides deep insight into the origins of asymmetric induction.
In many catalytic asymmetric reactions, the formation of a highly organized transition state is key to achieving high enantioselectivity. researchgate.net For instance, the high efficiency of some palladium/copper-catalyzed reactions has been attributed to the formation of an "intimate ion pair complex" between the catalyst and a counterion, which facilitates the crucial bond-forming steps. researchgate.net In cycloaddition reactions leading to related heterocyclic systems, chair-like cyclic transition states are often presumed, where substituents preferentially occupy equatorial positions to minimize steric strain. msu.edu
Quantum chemical calculations have become a powerful tool for elucidating these transient structures. Activation strain analyses can reveal how a catalyst accelerates a reaction and controls its stereochemistry. For example, studies on iminium-catalyzed Diels-Alder reactions have shown that the catalyst functions by reducing the Pauli repulsion between the reactants in the transition state. rsc.org Similarly, in the synthesis of this compound, a detailed computational analysis of the transition state would likely show the chiral catalyst stabilizing the approach of the reacting partners in a specific geometry that minimizes steric and electronic repulsion, thereby lowering the energy barrier for the formation of the (R) enantiomer exclusively.
Reactivity and Synthetic Utility of the R 8,8a Dihydroindolizin 3 7h One Scaffold
Fundamental Reactivity Patterns of the Indolizinone Core
The reactivity of the (R)-8,8A-dihydroindolizin-3(7H)-one scaffold is dominated by the interplay between its two key functional groups: the diene and the vinylogous amide. The specific stereochemistry at the C8a position profoundly influences the facial selectivity of reactions at both of these sites.
Reactivity Profile of the Indolizinone Diene Moiety
The conjugated diene within the indolizinone ring system is a versatile handle for a variety of chemical transformations. Its reactivity is shaped by the electronic and steric environment imposed by the bicyclic framework.
The selective hydrogenation of the diene moiety in dihydroindolizinone systems has been investigated to access partially or fully saturated indolizidine skeletons. The facial selectivity of this reduction is a critical aspect, often dictated by the directing influence of existing stereocenters and the choice of catalyst.
In a study on a related substituted indolizine (B1195054), heterogeneous hydrogenation using a Rh/Al₂O₃ catalyst demonstrated a high degree of diastereoselectivity. nih.gov The hydrogenation of the indolizine ring was shown to be highly dependent on the substrate's substitution pattern, leading to a specific trans diastereomer as the major product. nih.gov This highlights the principle that the approach of hydrogen to the diene is sterically hindered by the bicyclic structure, favoring delivery from the less hindered face. While specific data for this compound is not extensively documented in publicly available literature, the principles observed in analogous systems suggest that hydrogenation would likely proceed with high facial selectivity, influenced by the stereochemistry at the C8a position.
Table 1: Illustrative Data on Hydrogenation of a Substituted Indolizine Derivative
| Entry | Substrate | Catalyst | Pressure (bar) | Time (h) | Major Product | Diastereomeric Ratio (d.r.) |
| 1 | Tetrasubstituted Indolizine 5 | Rh/Al₂O₃ | 80 | 48 | trans-Ketone 6b | High |
Data extrapolated from a study on a related indolizine system for illustrative purposes. nih.gov
The diene of the indolizinone core is a prime candidate for participating in [4+2] cycloaddition reactions, offering a powerful method for the rapid construction of complex polycyclic frameworks. The stereochemical outcome of these reactions is of significant interest, with the potential to generate multiple new stereocenters in a single step.
The inherent chirality of the this compound scaffold is expected to exert a strong influence on the facial selectivity of the Diels-Alder reaction. Computational studies on Diels-Alder reactions of other chiral systems have shown that the stereoselectivity can be rationalized by analyzing the transition state energies, where one face of the diene is sterically shielded by the chiral auxiliary. researchgate.net In the context of the indolizinone, the C8a stereocenter would likely direct the approach of the dienophile to the opposite face of the diene.
The diene moiety can also participate in ene reactions, where an alkene with an allylic hydrogen (the "ene") reacts with the diene (the "enophile" in this context) to form a new carbon-carbon bond and a shifted double bond. This reaction provides an alternative pathway for the functionalization of the indolizinone scaffold. The success and stereochemical outcome of such reactions would be highly dependent on the nature of the ene component and the reaction conditions, including the potential use of Lewis acid catalysts to activate the system.
Reactivity Profile of the Vinylogous Amide Moiety
The vinylogous amide in the this compound presents a unique set of reactive opportunities, distinct from the diene. This extended π-system involves the nitrogen lone pair, the double bond, and the carbonyl group, influencing its susceptibility to nucleophilic and electrophilic attack, as well as reduction.
The hydrogenation of the vinylogous amide moiety offers a route to indolizidinone structures with a saturated six-membered ring. Achieving high diastereoselectivity in this transformation is a key challenge, as it involves the creation of a new stereocenter at the C5 position.
Asymmetric hydrogenation of heteroaromatic compounds and vinylogous systems has been a subject of intense research. researchgate.net The stereochemical outcome is often governed by the choice of a suitable chiral catalyst that can effectively differentiate between the two faces of the double bond. In the case of this compound, the existing stereocenter at C8a would likely play a crucial role in directing the hydrogenation, potentially leading to a high degree of substrate-controlled diastereoselectivity even with achiral catalysts. The catalyst would likely coordinate to the less hindered face of the molecule, leading to the formation of one major diastereomer.
Table 2: Potential Diastereoselective Hydrogenation of the Vinylogous Amide
| Entry | Substrate | Catalyst | Conditions | Major Product Diastereomer | Expected Diastereoselectivity |
| 1 | This compound | Pd/C, H₂ | Standard | (5S,8aR)-Hexahydroindolizin-3-one | High (Substrate-controlled) |
| 2 | This compound | Rh-Chiral Phosphine (B1218219), H₂ | Optimized | Potentially reversed diastereoselectivity | High (Catalyst-controlled) |
This table represents a hypothetical scenario based on established principles of asymmetric hydrogenation.
1,4-Addition Reactions to the Vinylogous Amide
The vinylogous amide within the this compound core is susceptible to 1,4-addition reactions, also known as conjugate or Michael additions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of substituents at the C-5 position. The electron-withdrawing nature of the carbonyl group, relayed through the conjugated system, renders the C-5 position electrophilic and thus prone to attack by nucleophiles.
Research has demonstrated that various nucleophiles can participate in these 1,4-addition reactions. For instance, organocatalytic methods have been developed for the direct and site-selective addition of β-substituted cyclohexenone derivatives to nitroalkenes, proceeding through dienamine catalysis. nih.gov This highlights the potential for creating complex adducts with high levels of diastereo- and enantioselectivity. nih.gov
Furthermore, the concept of vinylogous Mukaiyama-Michael additions has been explored. In a one-pot, three-step process, heterocyclic 2-silyloxydienes have been shown to add to 1,2-diaza-1,3-dienes in water, which acts as both the reaction medium and a promoter. researchgate.net This approach leads to the formation of functionality-rich pyrroles and underscores the versatility of vinylogous addition reactions. researchgate.net
The table below summarizes representative examples of 1,4-addition reactions involving vinylogous systems, illustrating the scope of nucleophiles and reaction conditions.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
| Vinylogous Michael Addition | β-Substituted Cyclohexenone | Chiral Primary Amine/Acid | γ,δ-Disubstituted Vinylogous Adducts nih.gov |
| Vinylogous Mukaiyama-Michael Addition | Heterocyclic 2-Silyloxydiene | Water | Densely Substituted Pyrrole-Carboxylates researchgate.net |
| Vinylogous Henry (Nitroaldol) Reaction | 3,5-Dialkyl-4-nitroisoxazole | Water | Isoxazole Substituted 3-Hydroxyindolin-2-ones researchgate.net |
| Aza-[3+3] Annulation | Vinyl Iminium Salt | Heat | Tetrahydroindolizidines nih.gov |
Stereochemical Relay and Information Transfer from Ring-Fusion to New Stereocenters
The inherent chirality of the this compound scaffold, specifically at the C-8a position, plays a crucial role in directing the stereochemical outcome of subsequent reactions. This phenomenon, known as stereochemical relay or information transfer, allows the pre-existing stereocenter to influence the formation of new stereocenters during synthesis.
During 1,4-addition reactions, the incoming nucleophile approaches the vinylogous system from the face opposite to the substituent at the C-8a position to minimize steric hindrance. This facial selectivity leads to the formation of diastereomerically enriched products. The stereochemistry at C-8a effectively controls the stereochemistry of the newly formed stereocenter at C-5.
This principle is fundamental in the synthesis of natural products where precise control of stereochemistry is paramount. The ability to transfer the stereochemical information from the indolizizinone core to appended side chains or newly formed rings is a powerful tool for asymmetric synthesis.
Strategies for Derivatization and Structural Diversification
The this compound core serves as a versatile platform for the synthesis of a diverse array of derivatives. Strategies for its derivatization primarily focus on the functional groups present in the molecule: the vinylogous amide and the ketone.
Modification of the Vinylogous Amide: As discussed, 1,4-addition reactions are a primary method for introducing substituents at the C-5 position. The resulting enolate can be trapped with various electrophiles, leading to further functionalization.
Reactions at the Carbonyl Group: The ketone at C-3 can undergo standard carbonyl chemistry. For example, it can be reduced to the corresponding alcohol, which can then be used in subsequent transformations. Wittig-type reactions can be employed to introduce exocyclic double bonds, although this can be challenging. gwdg.de
Annulation Strategies: The vinylogous amide can participate in annulation reactions, such as the aza-[3+3] annulation with vinyl iminium salts, to construct more complex polycyclic systems like tetrahydroindolizidines. nih.gov
These derivatization strategies allow for the systematic modification of the indolizizinone scaffold, providing access to a wide range of analogs for various applications.
Application as a Chiral Building Block in Complex Molecule Synthesis
The enantiopure nature of this compound makes it an invaluable chiral building block in the synthesis of complex molecules, particularly natural products and their analogs. researchgate.netgwdg.de
Indolizidine alkaloids are a large class of natural products characterized by a fused 5- and 6-membered ring system with a nitrogen atom at the bridgehead. nih.gov Many of these compounds exhibit significant biological activity. gwdg.de The this compound scaffold provides a direct and efficient entry into the core structure of these alkaloids. gwdg.de
For example, the synthesis of 5,8-disubstituted indolizidines, a major family of alkaloids isolated from amphibians, can be achieved using this building block. nih.gov Synthetic approaches often involve the initial 1,4-addition to install the C-5 substituent, followed by modifications at the C-8 position and reduction of the carbonyl and enamine functionalities to afford the final saturated indolizidine skeleton. nih.gov
The reactivity of the vinylogous amide in this compound can be harnessed to construct more elaborate polyfused heterocyclic systems. As mentioned, aza-[3+3] annulation reactions with vinyl iminium salts provide a route to tetrahydroindolizidines. nih.gov This strategy involves a Knoevenagel-type condensation followed by a 6π-electron electrocyclic ring-closure of the resulting 1-azatriene intermediate. nih.gov Such reactions significantly increase the molecular complexity and provide access to novel heterocyclic scaffolds.
The utility of this compound extends beyond indolizidine alkaloids to the synthesis of various other chiral natural product cores. nih.govnih.gov Its ability to control the stereochemistry of newly formed centers makes it a valuable tool for the asymmetric synthesis of complex targets. The tetrahydroindolizine cores present in many natural and bioactive compounds can be accessed through synthetic routes starting from this versatile building block. researchgate.net
The development of new synthetic methods, such as iridium-catalyzed tandem olefination/aza-Michael reactions and organocatalytic asymmetric [3+3] cycloadditions, further expands the potential applications of this scaffold in the synthesis of chiral six-membered heterocyclic compounds. researchgate.net
Computational and Theoretical Chemistry Studies of R 8,8a Dihydroindolizin 3 7h One
Quantum Mechanical Calculations for Reaction Pathway Analysis and Energy Minima
Quantum mechanical (QM) calculations are crucial for mapping the energetic landscape of a chemical reaction. They allow chemists to visualize the entire process, from reactants to products, through various high-energy transition states and intermediate structures. For indolizinone systems, these calculations are often used to elucidate the mechanisms of their synthesis, typically through complex multi-step or cascade reactions.
For instance, the synthesis of substituted indolizinones can be achieved through organocatalytic cascade aza-Michael/Michael additions. QM calculations, particularly using Density Functional Theory (DFT), are employed to analyze the reaction pathway. Researchers can compute the activation energies for each step, identifying the rate-determining step and understanding the feasibility of the proposed mechanism. By locating the energy minima for all intermediates and the energy maxima for all transition states, a complete reaction profile can be constructed. This analysis reveals whether the reaction proceeds through a stepwise or concerted mechanism and explains how the catalyst influences the reaction course to favor the formation of the desired indolizinone core.
Density Functional Theory (DFT) Studies on Enantioselectivity and Regioselectivity
Density Functional Theory (DFT) is a widely used computational method to predict how and why a specific stereoisomer (enantiomer) or regioisomer is formed in a reaction. nih.gov In the synthesis of chiral molecules like (R)-8,8A-dihydroindolizin-3(7H)-one, understanding the source of enantioselectivity is paramount.
DFT studies are instrumental in explaining the high enantiomeric excess observed in organocatalyzed reactions that produce chiral indolizinones. Scientists model the transition states leading to both the (R) and (S) enantiomers. The calculated energy difference between these two competing transition states (ΔΔG‡) directly correlates with the predicted enantiomeric ratio of the products. A lower energy transition state for the (R)-pathway indicates that this isomer will be the major product.
These models often reveal subtle non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst, substrate, and reagents that are responsible for stabilizing one transition state over the other. For example, a specific hydrogen bond present only in the transition state leading to the (R)-isomer can lower its energy, thereby directing the reaction to produce this enantiomer selectively. Similarly, DFT can predict regioselectivity by calculating the energies of transition states for reactions at different possible sites on the molecule, with the lowest energy pathway indicating the most likely outcome.
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape of a molecule is fundamental to its properties and reactivity. Conformational analysis involves identifying the most stable spatial arrangements (conformers) of a molecule. For a bicyclic system like this compound, the puckering of its rings can lead to several possible conformations.
Computational methods can systematically explore the potential energy surface of the molecule to identify low-energy conformers. These studies often show that for related seven-membered ring systems, such as in 1,4-benzodiazepin-2-ones, a nonplanar, rapidly inverting boat-like structure is common. umich.edu For the dihydroindolizinone core, theoretical calculations can determine the relative stability of different ring conformations, such as chair, boat, or twist-boat forms.
The results of these calculations include the optimized geometries (bond lengths and angles) and the relative energies of each conformer. This information can be compared with experimental data from techniques like X-ray crystallography or NMR spectroscopy to validate the computational model. Understanding the preferred conformation is essential, as it dictates the orientation of substituents and influences the molecule's interaction with other chemical species, including catalysts and biological targets.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (H-8-C8a-C5-H) |
|---|---|---|
| Chair-like | 0.00 | -178.5° |
| Twist-Boat | +1.8 | -65.2° |
| Boat-like | +3.5 | -5.1° |
Prediction of Reactivity and Selectivity in Indolizinone Transformations
Computational chemistry offers predictive power, allowing scientists to anticipate how a molecule will behave in a chemical reaction. youtube.comyoutube.com For this compound, these predictions guide its use in further chemical transformations.
A key tool for this is Frontier Molecular Orbital (FMO) theory. nih.gov By calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict a molecule's reactivity. nih.gov The HOMO indicates regions that are electron-rich and likely to act as a nucleophile, while the LUMO points to electron-poor regions susceptible to nucleophilic attack. For instance, DFT studies might show the HOMO of an indolizinone derivative is localized on the enamine part of the molecule, suggesting that this is the primary site for reaction with electrophiles. nih.gov
Challenges and Future Research Directions in R 8,8a Dihydroindolizin 3 7h One Chemistry
Development of Novel and Highly Efficient Asymmetric Catalytic Systems
A significant challenge in the synthesis of (R)-8,8A-dihydroindolizin-3(7H)-one lies in the development of catalytic systems that can establish the crucial stereocenter with high efficiency and enantioselectivity. While classical methods often rely on chiral auxiliaries or stoichiometric chiral reagents, modern research is heavily focused on catalytic asymmetric transformations.
Future research is directed towards the discovery and optimization of new catalysts that can provide high yields and enantiomeric excesses (ee) under mild conditions. An example of recent progress in a related system is the enantioselective synthesis of fluorinated indolizidinone derivatives, which utilized an (S)-TRIP-derived phosphoric acid as an organocatalyst. acs.orgnih.gov This approach, involving an enantioselective intramolecular aza-Michael reaction, successfully generated a key chiral center with excellent enantioselectivity. acs.org Another promising avenue is the exploration of metal-based chiral catalysts. For instance, novel chiral diamine ligands have been employed in rhodium complexes for the asymmetric transfer hydrogenation of related cyclic imines, offering a pathway for the rational design of new catalytic systems. nih.gov
The development of such catalysts is paramount for making chiral indolizidinones more accessible for further applications. The table below summarizes a recent example of a catalytic system used for a related indolizidinone synthesis.
| Catalyst | Reaction Type | Substrate Type | Overall Yield | Enantioselectivity (ee) |
| (S)-TRIP-derived phosphoric acid | Intramolecular aza-Michael reaction | Conjugated fluorinated amide | 34% (for 5a on multigram scale) | >99% |
Table 1: Performance of an Asymmetric Organocatalyst in the Synthesis of a Fluorinated Indolizidinone Derivative. acs.org
Strategies for Enhanced Chemo-, Regio-, and Stereoselectivity
Achieving high levels of selectivity is a persistent challenge in the synthesis of complex heterocyclic scaffolds. For indolizinones, controlling chemo-, regio-, and stereoselectivity is crucial for constructing the desired architecture and avoiding the formation of unwanted isomers.
Chemoselectivity: Involves differentiating between multiple reactive functional groups within a molecule. For instance, in a molecule with both a ketone and an ester, a reagent must react with only one.
Regioselectivity: Pertains to the control of the position of bond formation, which is critical in cycloaddition or annulation reactions that form the bicyclic indolizinone core.
Stereoselectivity: The control of the three-dimensional arrangement of atoms is arguably the most critical aspect for producing the specific (R)-enantiomer of 8,8A-dihydroindolizin-3(7H)-one.
Future strategies will likely involve the design of highly specific catalysts and reaction conditions that can orchestrate these selectivities in a single transformation or a streamlined sequence. The use of bifunctional catalysts, which can activate both reacting partners and control their orientation in the transition state, is a particularly promising approach. The development of new selective reactions, such as the hydroformylation of specifically functionalized precursors, could also provide novel and highly controlled entries to the indolizinone skeleton. researchgate.net The ultimate goal is to devise synthetic routes that build molecular complexity with surgical precision, minimizing protecting group manipulations and purification steps. nih.gov
Exploration of New Reactivity Modes and Synthetic Transformations
Expanding the synthetic toolkit for accessing this compound and its derivatives necessitates the exploration of new reactivity modes. Current research is moving beyond traditional cyclization strategies to incorporate modern synthetic methods.
A recent example in a related synthesis showcases a multi-step sequence involving an intramolecular aza-Michael reaction, followed by a dimethyltitanocene methylenation and a subsequent ring-closing metathesis (RCM) to construct the final fluorinated indolizidine product. acs.org Another powerful method that has been applied to similar systems is stereoselective radical cyclization, which was used to create optically active trifluoromethylated indolizidinones. nih.gov
Future research will likely focus on harnessing other modern synthetic transformations, including:
C-H Activation: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to elaborating the indolizinone core, avoiding the need for pre-functionalized substrates.
Photoredox Catalysis: Using light to drive chemical reactions can enable unique transformations under mild conditions that are not accessible through traditional thermal methods.
Novel Cycloaddition Reactions: Exploring new [m+n] cycloaddition strategies could provide rapid access to the bicyclic core with different substitution patterns.
By embracing these new reactivity modes, chemists can develop more convergent and flexible synthetic routes, enabling the creation of a wider range of indolizinone analogues with novel properties.
Advancements in Sustainable and Green Chemistry Approaches to Indolizinone Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. The synthesis of indolizinones is no exception, with a growing emphasis on developing more environmentally benign methods.
Key areas of advancement include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild aqueous conditions. For example, lipases from Candida antarctica have been successfully used as biocatalysts for the one-pot synthesis of indolizine (B1195054) derivatives in an aqueous buffer. mdpi.comnih.gov This approach benefits from the low cost, stability, and selectivity of the enzymes. mdpi.com The efficiency of these biocatalytic reactions can be further enhanced by techniques such as ultrasound irradiation. nih.gov
Green Solvents: Replacing hazardous organic solvents with water or other environmentally friendly alternatives is a major goal. researchgate.net
Renewable Resources and Energy: The use of natural catalysts, such as lemon juice, and renewable energy sources, like concentrated solar radiation, is being explored for the synthesis of related heterocyclic compounds, demonstrating a shift towards more sustainable practices. nih.govconsensus.app
Reusable Catalysts: The development of solid-supported catalysts, such as sulfonic acid functionalized nanoporous silica, provides a green alternative by allowing for easy separation and reuse of the catalyst. researchgate.net
The table below highlights some green chemistry approaches that have been applied to the synthesis of indolizines and related heterocycles.
| Approach | Catalyst/Medium | Key Advantages |
| Biocatalysis | Candida antarctica lipase (B570770) A (CAL A) in water | High catalytic activity and selectivity, aqueous solvent, mild conditions. mdpi.comnih.gov |
| Solid-Supported Acid Catalyst | SBA-Pr-SO3H | Green, effective, reusable solid acid catalyst. researchgate.net |
| Natural Acid and Renewable Energy | Lemon juice / Solar Radiation | Biodegradable catalyst, use of solar energy, rapid reaction. nih.govconsensus.app |
Table 2: Examples of Green Chemistry Approaches in Heterocyclic Synthesis.
Future research will focus on integrating these principles to develop a truly green and efficient synthesis of this compound.
Broader Applications in Advanced Organic Synthesis Beyond Natural Product Scaffolds (general synthetic utility)
While the indolizinone core is a key feature of many natural products, its utility extends far beyond this context. The this compound scaffold represents a valuable chiral building block for advanced organic synthesis. bldpharm.com Its rigid bicyclic structure and inherent chirality make it an attractive starting point for the development of novel molecules with diverse applications.
Future research is expected to leverage this scaffold in areas such as:
Medicinal Chemistry: The introduction of functionalities, such as fluorine atoms, has been shown to be a viable strategy for creating new indolizidinone derivatives. acs.orgnih.gov The core structure can serve as a template for designing new therapeutic agents.
Ligand Development: The chiral backbone of the indolizinone can be functionalized to create novel ligands for asymmetric catalysis, potentially leading to new catalytic systems with unique reactivity and selectivity.
Materials Science: Polycondensed and functionalized indole (B1671886) and imidazole (B134444) derivatives have shown promise as emitters in organic light-emitting diodes (OLEDs). nih.gov By analogy, appropriately functionalized indolizinones could be explored for their potential in optoelectronics and other materials science applications.
The continued development of efficient and selective synthetic methods for this compound will be the primary enabler of these broader applications, unlocking its full potential as a versatile tool in modern organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
